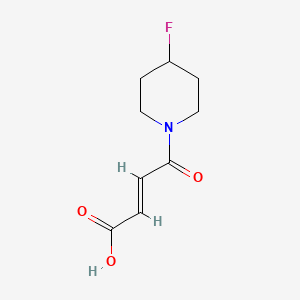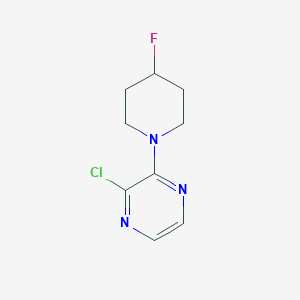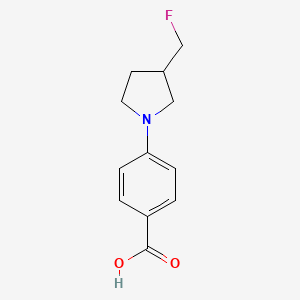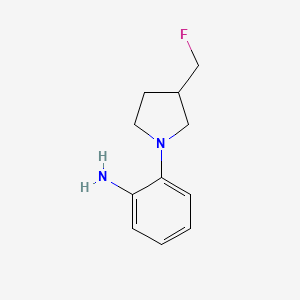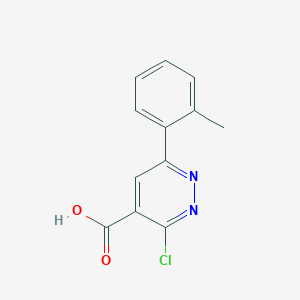
3-氯-6-(邻甲苯基)吡啶二甲酸-4-羧酸
描述
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid (3-C6-OTPCA) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. 3-C6-OTPCA is a member of the pyridazine family and has a chlorine atom at the 3-position of the 6-membered ring. It is a white crystalline solid that is soluble in water and ethanol and has a melting point of 98-99°C.
科学研究应用
合成及化学性质
3-氯-6-(邻甲苯基)吡啶二甲酸-4-羧酸是一种在合成各种杂环化合物中备受关注的化合物,因为它具有活性位点,可进行多种官能化反应。Heinisch 等人 (1973) 证明,可以通过 3,6-二氯吡啶二甲酸-4-羧酸的催化氢化反应高效制备吡啶二甲酸-4-羧酸。这一过程凸显了该化合物作为进一步化学合成的前体的潜力,能够通过克莱森缩合和肼解等反应生成各种衍生物 Heinisch, G. (1973).
Morishita 等人 (1994) 进一步探索了合成途径,重点关注 3-氯吡啶二甲酸-6-羧酸酰肼,重点介绍了 3,6-取代的吡啶二甲酸的选择性肼解。这项研究强调了 3-氯-6-(邻甲苯基)吡啶二甲酸-4-羧酸在合成专用化合物中的灵活性和实用性,为生产具有潜在生物活性的化合物提供了方法学基础 Morishita, M., Kobayashi, J., Yamada, H., & Yajima, T. (1994).
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding or van der waals interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to exhibit a range of adme properties, influencing their bioavailability .
Result of Action
Similar compounds have been known to induce a range of molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
生化分析
Biochemical Properties
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to reduced enzyme activity, affecting normal nerve pulse transmission and leading to behavioral changes and body movement impairment .
Cellular Effects
The effects of 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the concentration of malondialdehyde (MDA), a common biomarker for oxidative stress and cellular injury . This increase in MDA levels indicates that 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid can induce oxidative stress, leading to potential cellular damage.
Molecular Mechanism
At the molecular level, 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with AchE, for example, results in reduced enzyme activity, which affects the hydrolysis of acetylcholine and subsequently impacts neural transmission . Additionally, the compound’s ability to increase oxidative stress markers like MDA suggests its involvement in pathways that generate reactive oxygen species (ROS).
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress, resulting in long-term cellular damage
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as mild enzyme inhibition or activation. At higher doses, it can lead to toxic or adverse effects, including significant oxidative stress and cellular damage . Understanding the dosage threshold is essential for optimizing its use in biochemical applications.
Metabolic Pathways
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in oxidative stress pathways, for example, highlights its interaction with enzymes that generate ROS . These interactions can lead to changes in metabolite levels, further affecting cellular function and health.
Transport and Distribution
Within cells and tissues, 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in targeted biochemical applications.
Subcellular Localization
The subcellular localization of 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s effectiveness in various biochemical processes, making it a valuable tool for targeted research applications.
属性
IUPAC Name |
3-chloro-6-(2-methylphenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-4-2-3-5-8(7)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJJUGPWQFRXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


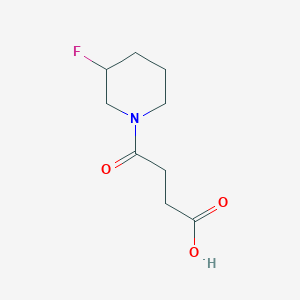

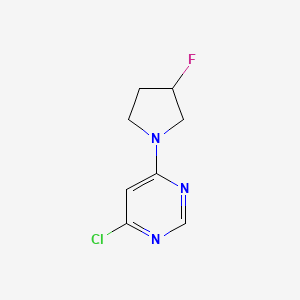
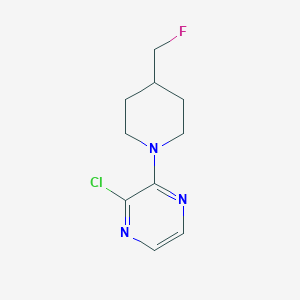

![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)

